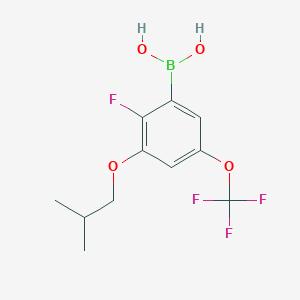

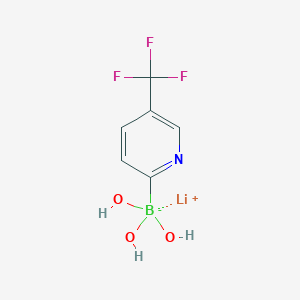

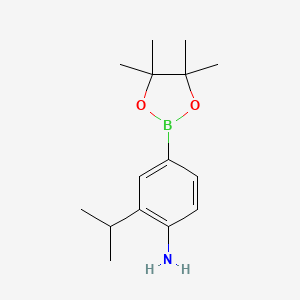

2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Activity and Chemical Properties

- Structural and Antibacterial Properties : Compounds with (trifluoromethoxy)phenylboronic acid structures have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include evaluation of their acidity, molecular and crystal structures, and potential antibacterial potency against bacteria like Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group affects acidity and influences the structural formation in the solid state, indicating potential applications in antimicrobial treatments (Adamczyk-Woźniak et al., 2021).

Chemical Synthesis and Material Properties

- Synthetic Applications : Research on the synthesis of compounds with specific phenylboronic acid functionalities demonstrates their potential as intermediates in creating novel fluorinated building blocks. For instance, the study on the synthesis of 3-fluorofuran-2(5H)-ones highlights innovative pathways to generate fluorinated compounds, useful in materials science and pharmaceuticals (Pomeisl et al., 2007).

Oncological Applications

- Anticancer Research : Phenylboronic acid and benzoxaborole derivatives have been evaluated for their antiproliferative potential and mode of action in cancer cells. Certain derivatives show promising antiproliferative and proapoptotic effects, suggesting their utility as novel anticancer agents (Psurski et al., 2018).

Acidity and Stability Studies

- Acidity and Stability : Investigations into the acidity constants and hydrolytic stability of fluoro-substituted phenylboronic acids reveal that fluorine incorporation enhances Lewis acidity, depending on the position and number of fluorine atoms. These findings have implications for the design of boron-based receptors and catalysts (Zarzeczańska et al., 2017).

Sensor Development and Analytical Applications

- Sensor Technology : The development of materials for specific recognition of glucose using fluoro-containing phenylboronic acid demonstrates the potential of these compounds in creating enzyme-free glucose sensors. Such applications are crucial in medical diagnostics and monitoring (Bao et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acid derivatives have been known to be used in the preparation of inhibitors ofkinesin spindle protein (KSP) , which could potentially be used as antitumor agents .

Mode of Action

It is known that boronic acid derivatives can undergofunctionalization via lithiation and reaction with electrophiles . This suggests that FITPBA might interact with its targets through a similar mechanism.

Biochemical Pathways

It has been used incatalytic protodeboronation of pinacol boronic esters, a process that involves the removal of a boron group from an organic compound . This suggests that FITPBA might affect pathways involving boron-containing compounds.

Result of Action

Given its potential use in the preparation ofantitumor agents , it might induce cell death in cancer cells or inhibit their proliferation.

Action Environment

The action of FITPBA can be influenced by various environmental factors. For instance, it is known that boronic acids can undergo thermal decomposition , leading to the release of irritating gases and vapors . Therefore, the temperature and other environmental conditions can affect the stability and efficacy of FITPBA.

Propriétés

IUPAC Name |

[2-fluoro-3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF4O4/c1-6(2)5-19-9-4-7(20-11(14,15)16)3-8(10(9)13)12(17)18/h3-4,6,17-18H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWZHRCZPFYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC(C)C)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)